molecular formula C12H19N3 B1599755 3-Methyl-4-(4-methylpiperazin-1-yl)aniline CAS No. 681004-50-2

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1599755
CAS RN: 681004-50-2
M. Wt: 205.3 g/mol
InChI Key: VVMXAXVHQDIGRF-UHFFFAOYSA-N
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Description

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with a molecular weight of 205.3 . It is used as an intermediate in the synthesis of various compounds, including aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents .


Molecular Structure Analysis

The InChI code for “3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is 1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” has a melting point of 98-99°C and a predicted boiling point of 353.1±37.0°C . It has a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Pharmacology

3-Methyl-4-(4-methylpiperazin-1-yl)aniline: is a valuable compound in pharmacology due to its potential as a building block for synthesizing various pharmacologically active molecules. Its structural features make it a suitable candidate for creating ligands that can interact with different biological targets .

Materials Science

In materials science, this compound can be utilized to synthesize new polymers or co-polymers with unique properties. Its incorporation into polymer chains could potentially alter the physical characteristics, such as thermal stability and solubility, which are crucial for developing advanced materials .

Chemical Synthesis

As an organic intermediate, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline plays a critical role in the synthesis of complex organic molecules. It can act as a precursor for various synthetic routes, leading to the production of dyes, pigments, and other industrial chemicals .

Biochemistry

In biochemistry, this compound’s derivatives could be used to study enzyme-substrate interactions. It may also serve as a starting point for designing inhibitors or activators of certain biochemical pathways, contributing to our understanding of biological processes .

Medicinal Chemistry

The compound’s structure is conducive to medicinal chemistry research, where it can be modified to produce new drug candidates. Its piperazine ring is a common feature in many pharmaceuticals, suggesting its derivatives could have therapeutic potential .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline could be developed as reagents or indicators for chemical assays. They might be used to detect or quantify other substances based on their chemical reactivity .

Organic Chemistry

This compound is also significant in organic chemistry for studying reaction mechanisms. It could be used in teaching laboratories to demonstrate various organic reactions and synthesis techniques due to its reactivity and the transformations it can undergo .

Industrial Chemistry

Lastly, in industrial chemistry, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline can be involved in the large-scale synthesis of compounds used in different industries, such as agrochemicals, coatings, and pharmaceuticals, highlighting its versatility and economic value .

Safety And Hazards

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMXAXVHQDIGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429322
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

CAS RN

681004-50-2
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A heterogeneous mixture of 4-(4-methylpiperazinyl)-3-methylnitrobenzene 5 (20 g, 85 mmol), 10% Pd/C (1.3 g) in methanol (1.2 liter) was hydrogenated [H2] at 40 PSI for 3 hours. The palladium catalyst was filtered through a pad of celite, washed with methanol (3×50 mL) and the combined filtrate was concentrated to afford 4-(4-methylpiperazin-1-yl)-3-methylaniline 7 (15 g, 86%). 1H NMR (CD3OD): δ6.83 (d, 1H, J=8.7 Hz), 6.59 (d, 1H, J=2.7 Hz), 6.54 (dd, 1H, J=8.4 and 2.7 Hz), 2.84 (t,4H, J=4.8 Hz), 2.60 (bm,4H), 2.34 (s, 3H), 2.00 (s, 3H); LCMS: purity: 99.9%, MS (m/e): 206 (MH+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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